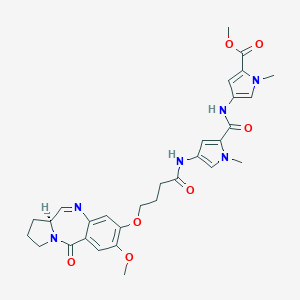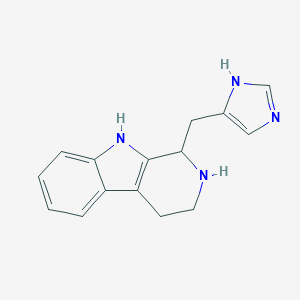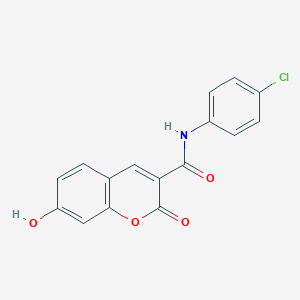![molecular formula C26H20N4O3S B529248 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GRP-156784 is an allosteric inhibitor of respiratory syncytial virus (RSV).
Scientific Research Applications
Synthesis and Chemical Reactions
- This compound has been explored in the synthesis of various heterocyclic compounds. For instance, Gouda (2012) detailed the synthesis of imidazolopyrazole derivatives using this compound as a key intermediate, showcasing its utility in generating compounds with potential antioxidant properties (Gouda, 2012).
- Additionally, Prezent et al. (2016) demonstrated the use of a related compound, Methyl (5-oxopyrazol-3-yl)acetate, as a building block for constructing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones (Prezent et al., 2016).
Applications in Antimicrobial Research
- Jat et al. (2006) studied the antimicrobial properties of some pyrazolo-thiazolyl derivatives, suggesting the potential of these compounds in antimicrobial applications (Jat et al., 2006).
Use in Combinatorial Chemistry
- Yao et al. (2010) developed a method for the combinatorial synthesis of thiopyrano[3,4-b]pyridin-5(4H)-one derivatives, highlighting the compound's role in facilitating diversity-oriented construction of complex molecules (Yao et al., 2010).
Exploration in Cancer Research
- Ghani et al. (2022) conducted docking studies on chromeno[4,3-b]pyridine derivatives, including the subject compound, for their potential application in breast cancer treatment (Ghani et al., 2022).
Potential in Bioactive Compound Synthesis
- Kim et al. (2004) described the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione from related compounds, assessing their biological activities such as hypoglycemic and hypolipidemic effects in vivo (Kim et al., 2004).
Innovative Synthesis Techniques
- Asiri & Khan (2011) reported the high-yield synthesis of a related compound by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione, showcasing innovative synthetic techniques (Asiri & Khan, 2011).
properties
Molecular Formula |
C26H20N4O3S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(furan-2-ylmethyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C26H20N4O3S/c1-17-24-21(14-23(31)28(17)16-19-10-7-13-33-19)29(15-18-8-3-2-4-9-18)30(25(24)32)26-27-20-11-5-6-12-22(20)34-26/h2-14H,15-16H2,1H3 |
InChI Key |
HSSPTKKINZIHTL-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AVG035; AVG-035; AVG 035; GRP156784; GRP-156784; GRP 156784 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)
![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)


![5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide](/img/structure/B529372.png)
![(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide](/img/structure/B529461.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)




![10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B529994.png)